Cas no 845305-88-6 (N-Ethyl 5-bromopicolinamide)

N-Ethyl 5-bromopicolinamide is a brominated picolinamide derivative with applications in pharmaceutical and agrochemical research. Its key structural features include an ethylamide group and a bromine substituent at the 5-position of the pyridine ring, enhancing its reactivity in cross-coupling and functionalization reactions. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other heterocyclic compounds. Its high purity and stability make it suitable for precise synthetic applications. The bromine moiety also facilitates further derivatization via metal-catalyzed reactions, offering flexibility in molecular design.
N-Ethyl 5-bromopicolinamide structure
N-Ethyl 5-bromopicolinamide structure
Product Name:N-Ethyl 5-bromopicolinamide
CAS No:845305-88-6
MF:C8H9BrN2O
MW:229.073860883713
MDL:MFCD07357422
CID:716335
PubChem ID:22831621
Update Time:2025-06-11

N-Ethyl 5-bromopicolinamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-ethylpicolinamide
    • 2-Pyridinecarboxamide,5-bromo-N-ethyl-
    • 5-BROMO-N-ETHYLPYRIDINE-2-CARBOXAMIDE
    • N-Ethyl 5-bromopicolinamide
    • N-ethyl 5-bromopyridine-2-carboxamide
    • A864107
    • PS-3476
    • 5-bromopyridine-2-carboxylic acid ethylamide
    • 5-bromo-pyridine-2-carboxylic acid ethylamide
    • 845305-88-6
    • SCHEMBL285908
    • AKOS012252337
    • DTXSID40628489
    • J-517184
    • CS-0089701
    • MFCD07357422
    • RVMCYHHRHDNMIM-UHFFFAOYSA-N
    • MDL: MFCD07357422
    • Inchi: 1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12)
    • InChI Key: RVMCYHHRHDNMIM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C(NCC)=O

Computed Properties

  • Exact Mass: 227.99000
  • Monoisotopic Mass: 227.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 355.1±27.0 °C at 760 mmHg
  • Flash Point: 168.5±23.7 °C
  • Refractive Index: 1.559
  • PSA: 41.99000
  • LogP: 1.98470
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Ethyl 5-bromopicolinamide Security Information

N-Ethyl 5-bromopicolinamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Ethyl 5-bromopicolinamide Pricemore >>

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N-Ethyl 5-bromopicolinamide Production Method

Additional information on N-Ethyl 5-bromopicolinamide

Recent Advances in the Study of N-Ethyl 5-bromopicolinamide (CAS: 845305-88-6) and Its Applications in Chemical Biology and Pharmaceutical Research

N-Ethyl 5-bromopicolinamide (CAS: 845305-88-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

One of the most notable advancements in the study of N-Ethyl 5-bromopicolinamide is its role in the synthesis of small-molecule inhibitors targeting specific protein kinases. Recent publications have demonstrated that this compound serves as a crucial building block in the development of inhibitors for kinases involved in cancer progression and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the use of N-Ethyl 5-bromopicolinamide as a precursor in the synthesis of potent and selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various autoimmune disorders.

In addition to its applications in kinase inhibitor development, N-Ethyl 5-bromopicolinamide has also been investigated for its potential in medicinal chemistry and drug design. Researchers have explored its utility in fragment-based drug discovery (FBDD), where it has been used to generate diverse chemical libraries for high-throughput screening. A recent study in ACS Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of novel fragments that exhibited promising binding affinities for several disease-relevant targets, including G protein-coupled receptors (GPCRs) and epigenetic regulators.

The synthetic routes to N-Ethyl 5-bromopicolinamide have also been a subject of recent optimization efforts. A 2022 publication in Organic Process Research & Development described an improved, scalable synthesis of this compound, which enhances its accessibility for large-scale pharmaceutical applications. The study highlighted the use of environmentally friendly catalysts and reduced reaction times, making the process more sustainable and cost-effective. These advancements are expected to facilitate the broader adoption of N-Ethyl 5-bromopicolinamide in industrial and academic research settings.

Looking ahead, the potential therapeutic applications of N-Ethyl 5-bromopicolinamide continue to expand. Ongoing research is exploring its use in the development of next-generation antiviral agents, particularly in the context of emerging RNA viruses. Preliminary data from a 2023 preprint study suggests that derivatives of this compound exhibit inhibitory activity against viral polymerases, opening new avenues for antiviral drug design. Furthermore, its role in the synthesis of PROTACs (proteolysis-targeting chimeras) is being investigated, with early results indicating its utility in targeted protein degradation strategies.

In conclusion, N-Ethyl 5-bromopicolinamide (CAS: 845305-88-6) represents a valuable tool in modern chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its emerging biological activities, positions it as a compound of continued interest for drug discovery efforts. As research progresses, further insights into its mechanisms of action and therapeutic potential are anticipated, solidifying its role in the development of innovative medical treatments.

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